3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
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Overview
Description
3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is a complex organic compound with the molecular formula C27-H44-N-O3.Br and a molecular weight of 510.63 . This compound is known for its unique chemical structure, which includes a tropanium core and a phenylbutanoate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves multiple steps. The key steps include the formation of the tropanium core and the subsequent attachment of the nonyl and phenylbutanoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromide group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Homatropine methylbromide: This compound has a similar tropanium core but differs in the substituents attached to it.
3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate: This compound is similar but has an octyl group instead of a nonyl group.
Uniqueness
3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74063-36-8 |
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Molecular Formula |
C27H44BrNO3 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(8-methyl-8-nonyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate;bromide |
InChI |
InChI=1S/C27H44NO3.BrH/c1-3-4-5-6-7-8-12-18-28(2)23-15-16-24(28)21-25(20-23)31-27(30)26(17-19-29)22-13-10-9-11-14-22;/h9-11,13-14,23-26,29H,3-8,12,15-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GRAQCUCOHIMWDP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CCO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
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